molecular formula C7H14N2O2 B1610867 4-(2-Hydroxyethyl)-1-methylpiperazin-2-one CAS No. 86291-02-3

4-(2-Hydroxyethyl)-1-methylpiperazin-2-one

Cat. No.: B1610867
CAS No.: 86291-02-3
M. Wt: 158.2 g/mol
InChI Key: IXEQIZJFLXONEU-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethyl)-1-methylpiperazin-2-one is a synthetic organic compound belonging to the piperazinone family, which is of significant interest in medicinal and synthetic chemistry research. This molecule features both a piperazin-2-one core and a hydroxyethyl side chain, making it a versatile building block or potential intermediate for the synthesis of more complex molecules. Its structure suggests potential applications in the development of pharmacological probes, particularly as a scaffold for creating compounds that interact with neurological or enzymatic targets. Researchers may utilize this compound in method development, as a standard in analytical chemistry, or as a precursor in the synthesis of novel chemical entities. The presence of multiple functional groups allows for various chemical modifications, enhancing its utility in structure-activity relationship (SAR) studies. Applications: This product is intended for research purposes only and is not for human or veterinary use. It is a key intermediate in organic synthesis and pharmaceutical research, particularly in the exploration of new therapeutic agents. Please Note: The specific physicochemical properties, detailed mechanisms of action, and primary research applications for this exact compound are not currently well-documented in the widely accessed scientific literature. Researchers are encouraged to consult specialized databases or conduct preliminary studies to confirm its suitability for their specific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-hydroxyethyl)-1-methylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-8-2-3-9(4-5-10)6-7(8)11/h10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEQIZJFLXONEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90558348
Record name 4-(2-Hydroxyethyl)-1-methylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90558348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86291-02-3
Record name 4-(2-Hydroxyethyl)-1-methylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90558348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 2 Hydroxyethyl 1 Methylpiperazin 2 One and Its Analogues

Direct Synthesis Pathways for Substituted Piperazinones

The direct construction of the piperazinone skeleton is a primary focus in synthetic organic chemistry, offering efficient routes to a wide array of derivatives. These methods often involve forming the heterocyclic ring in a single or tandem sequence.

Cyclization Reactions and Ring Formation Strategies

The formation of the piperazinone ring is the cornerstone of its synthesis. Various cyclization strategies have been developed, often relying on the reaction between a diamine precursor and a component that provides the carbonyl group and adjacent methylene (B1212753) unit.

A prevalent strategy involves the tandem reductive amination and SN2-cyclization of a 2-chloro-N-(2-oxoalkyl)acetamide with a primary amine. lookchem.com This one-pot transformation is particularly useful for creating diversity at the N-4 position of the piperazinone ring. lookchem.com The reaction proceeds through an intermediate formed under reductive amination conditions, which then undergoes intramolecular cyclization to yield the piperazinone product. lookchem.com

Another powerful approach is the use of cascade reactions. For instance, a metal-promoted cascade transformation using a chloro allenylamide, a primary amine, and an aryl iodide can afford piperazinone derivatives in good yields. bohrium.comthieme-connect.comresearchgate.net This one-pot process allows for the formation of three new bonds and introduces two points of diversity, making it highly suitable for combinatorial synthesis. bohrium.comthieme-connect.com

More complex one-pot sequences have also been developed, such as a Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) sequence. acs.org This method starts from simple aldehydes and provides access to optically active 3-aryl/alkyl piperazin-2-ones with high enantioselectivity. acs.org Palladium-catalyzed cyclization is another key method. A Wacker-type aerobic oxidative cyclization of alkenes using a Pd(DMSO)₂(TFA)₂ catalyst enables the synthesis of various six-membered nitrogen heterocycles, including piperazinones. organic-chemistry.org

Table 1: Selected Cyclization Strategies for Piperazinone Synthesis

Method Key Reactants Catalyst/Reagent Key Features Reference
Tandem Reductive Amination-Cyclization 2-chloro-N-(2-oxoalkyl)acetamide, Primary amine Sodium triacetoxyborohydride One-pot synthesis, convenient for diversity at N-4 position. lookchem.com
Cascade Double Nucleophilic Substitution Chloro allenylamide, Primary amine, Aryl iodide Ag(I)/Pd(II) Forms three bonds in one pot, introduces two points of diversity. bohrium.comthieme-connect.com
Domino Ring-Opening Cyclization (DROC) Aldehyde, (Phenylsulfonyl)acetonitrile, 1,2-ethylenediamine Quinine-derived urea Asymmetric synthesis, high enantioselectivity. acs.org
Wacker-Type Aerobic Oxidative Cyclization Alkenylamine Pd(DMSO)₂(TFA)₂ Modular synthesis for substituted piperazinones. organic-chemistry.org
Intramolecular Condensation Diamine, Ester/Acid derivative Base/Acid Forms lactam moiety from a linear precursor. mdpi.com

Functionalization Approaches for Piperazinone Rings

Beyond constructing the ring, the functionalization of a pre-formed piperazinone or piperazine (B1678402) core is crucial for generating analogues. Significant progress has been made in the direct C–H functionalization of the carbon atoms on the piperazine ring, which was traditionally a major challenge. mdpi.comnih.govresearchgate.net These methods provide new avenues for creating structural diversity that was previously difficult to access. mdpi.comencyclopedia.pubdoaj.org

Photoredox catalysis has emerged as a powerful tool for this purpose. nih.gov Using iridium-based photocatalysts, N-Boc protected piperazines can be coupled with electron-deficient benzonitriles or vinyl sulfones to introduce aryl or vinyl groups at the α-carbon position. nih.govresearchgate.net The mechanism often involves a single electron transfer to generate an α-amino radical, which then couples with the reaction partner. mdpi.comencyclopedia.pub

Another key strategy is α-lithiation. The direct deprotonation of an N-Boc-piperazine at the α-carbon using a strong base like s-BuLi, followed by trapping with an electrophile, allows for the introduction of various substituents. nih.govbeilstein-journals.org To achieve stereoselectivity, a chiral auxiliary, such as a stereogenic α-methylbenzyl group on the distal nitrogen, can be employed to direct the functionalization. nih.gov

Table 2: C-H Functionalization Methods for Piperazine/Piperazinone Rings

Method Substrate Catalyst/Reagent Introduced Group Key Features Reference
Photoredox Catalysis N-Boc-piperazine Ir(ppy)₃ Aryl, Vinyl, Heteroaryl Direct C-H functionalization under mild conditions. nih.govresearchgate.net
α-Lithiation Trapping N-Boc-piperazine s-BuLi/TMEDA, Electrophile Alkyl, Aryl, Carbonyl Direct installation of various functional groups. nih.govbeilstein-journals.org
Chiral Auxiliary Directed Lithiation N-Boc-N'-chiral-piperazine s-BuLi/TMEDA, Electrophile Various Diastereoselective functionalization. nih.govbeilstein-journals.org

Precursor Synthesis and Derivatization Strategies

An alternative to direct ring construction is the synthesis of key piperazine intermediates, which are then elaborated to form the final piperazinone product. This approach allows for the strategic installation of the required substituents.

Preparation of Key Piperazine Intermediates

The synthesis of the target compound, 4-(2-Hydroxyethyl)-1-methylpiperazin-2-one, logically involves intermediates such as N-methylpiperazine and N-(2-hydroxyethyl)piperazine.

N-methylpiperazine can be prepared through several routes. A common industrial method involves the reaction of diethanolamine (B148213) with methylamine (B109427) at high temperatures (180-230°C) and pressures (50-300 bar) over a metal-containing catalyst in the presence of hydrogen. google.comgoogleapis.com Another approach is the methylation of piperazine itself, for example, using a mixture of formic acid and formaldehyde (B43269). atamanchemicals.com

N-(2-Hydroxyethyl)piperazine is also a commercially available chemical, often produced during the manufacture of ethyleneamines. chemicalbook.com A patented synthesis involves the simultaneous reductive alkylation and cyclization of monoethanolamine and diethanolamine in a hydrogen atmosphere over a nickel-copper-chromium catalyst. google.com It can also be prepared by reacting ethylene (B1197577) oxide with an excess of piperazine. google.com

Introduction of the Hydroxyethyl (B10761427) and Methyl Moieties

The specific substituents of the target compound can be introduced through derivatization of piperazine or a piperazinone intermediate.

The hydroxyethyl group is typically installed via alkylation of a piperazine nitrogen with a two-carbon electrophile. A common method is the reaction of N-methylpiperazine with 2-bromoethanol (B42945) in the presence of a base like potassium carbonate to yield 1-(2-hydroxyethyl)-4-methylpiperazine. chemicalbook.com Alternatively, direct reaction with ethylene oxide can be used. google.com

The methyl group can be introduced by N-alkylation. For instance, reacting a piperazine derivative with formaldehyde and formic acid (Eschweiler-Clarke reaction) is a standard method for methylation. atamanchemicals.com Another route involves using an alkyl halide like methyl iodide, although this can sometimes lead to a mixture of products and may require careful control of reaction conditions to ensure mono-alkylation. google.com

A plausible synthetic pathway to this compound could involve the reaction of N-methyl ethylenediamine (B42938) with an appropriate reagent to form the piperazinone ring, followed by the introduction of the hydroxyethyl group at the N-4 position. Conversely, one could start with N-(2-hydroxyethyl)piperazine, form the lactam ring, and then methylate the N-1 nitrogen.

Methodological Advancements in Piperazinone Synthesis

The field of piperazinone synthesis is continually evolving, with a focus on improving efficiency, selectivity, and structural diversity. researchgate.net Recent advancements often leverage modern catalytic systems and novel reaction designs. benthamdirect.com

Photoredox Catalysis has opened new doors, particularly for the C-H functionalization of piperazine rings, which was historically difficult. mdpi.comnih.govresearchgate.netencyclopedia.pub This technology uses light to drive reactions under mild conditions, enabling transformations that are not feasible with traditional thermal methods. organic-chemistry.org This allows for the late-stage functionalization of complex molecules containing the piperazine core. nsf.gov

Stereoselective Synthesis has also seen significant progress. Catalytic asymmetric methods are increasingly being developed to produce enantiomerically pure piperazinones, which are crucial for pharmaceutical applications. acs.org Strategies include asymmetric hydrogenation of unsaturated piperazinone precursors and domino reactions employing chiral catalysts. acs.org These advanced methods provide access to specific stereoisomers with high precision, which is essential for developing modern therapeutics. researchgate.net

Catalytic and Green Chemistry Principles in Synthesis

The synthesis of piperazine derivatives has increasingly focused on incorporating catalytic and green chemistry principles to enhance efficiency, reduce waste, and improve the environmental profile of the processes.

Catalytic Approaches:

The N-methylation of piperazines can be achieved through catalytic hydrogenation. For instance, a method for the synthesis of N-methylpiperazine involves the reaction of piperazine with formaldehyde in the presence of a Raney nickel catalyst and hydrogen gas. This reaction proceeds under a pressure of 1.0-6.0 MPa and a temperature of 70-100°C, using methanol (B129727) as a solvent. google.com This catalytic approach offers a high one-way yield and avoids the production of pollutants. google.com Another catalytic system for the preparation of N-methylpiperazine from diethanolamine and methylamine utilizes a metal-containing catalyst at elevated temperature and superatmospheric pressure, preferably in the liquid phase. google.com

For the synthesis of the piperazin-2-one (B30754) core itself, photocatalysis presents a novel approach. The synthesis of 2-methylpiperazine (B152721) has been achieved through the photocatalytic reaction of N-(β-hydroxypropyl)ethylenediamine using a semiconductor–zeolite composite catalyst at ambient temperature. A composite of 5 wt% TiO2–Hβ has been shown to be particularly effective. iitm.ac.in

Green Chemistry Principles:

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of piperazine synthesis, this includes the use of greener solvents, catalysts, and reaction conditions.

One approach to a greener synthesis of 1-methylpiperazine (B117243) involves a two-step process starting with the aminolysis of di-methyl oxalate (B1200264) with N-methylethylenediamine to form 1-methylpiperazine-2,3-dione. This intermediate is then hydrogenated using a Raney nickel catalyst. This method is noted for its use of less expensive starting materials, reduced production costs, and a cleaner reaction pathway with minimal byproduct formation. chemicalbook.com The use of aqueous ethanol (B145695) as a green solvent has also been explored in the synthesis of related heterocyclic compounds, highlighting a move towards more environmentally benign reaction media. google.com

The following table summarizes some catalytic and green approaches applicable to the synthesis of the target compound's precursors and analogues.

Reaction StepStarting MaterialsCatalyst/ReagentSolventKey Green/Catalytic FeatureReference
N-methylationPiperazine, FormaldehydeRaney Nickel, H₂MethanolCatalytic hydrogenation, high yield, no pollutants google.com
N-methylationDiethanolamine, MethylamineMetal-containing catalyst, H₂-High temperature and pressure catalytic reaction google.com
Piperazine ring synthesisN-(β-hydroxypropyl)ethylenediamine5 wt% TiO₂–HβAcetonitrileAmbient temperature photocatalysis iitm.ac.in
1-Methylpiperazine synthesisDi-methyl oxalate, N-methylethylenediamineRaney Nickel, H₂-Use of inexpensive starting materials, minimal byproducts chemicalbook.com

Exploration of Novel Synthetic Routes

Research into the synthesis of piperazin-2-ones and their derivatives is ongoing, with a focus on developing novel and more efficient methodologies.

One innovative strategy for preparing substituted piperazinones involves a tandem reductive coupling and SN2-cyclization of a 2-chloro-N-(2-oxoalkyl)acetamide with a primary amine. This method is particularly suited for diversity-oriented synthesis, as it allows for the use of a wide variety of amines to generate N-substituted piperazinones. researchgate.net

Another novel approach is the Jocic-type reaction of enantiomerically-enriched trichloromethyl-containing alcohols with unsymmetrical primary-secondary 1,2-diamines. This method can produce 1-substituted piperazinones regioselectively and with little to no loss of stereochemical integrity. rsc.orgresearchgate.net

Cascade reactions have also been employed to construct the piperazin-2-one scaffold. A metal-promoted cascade transformation using a chloro allenylamide, a primary amine, and an aryl iodide can afford piperazinones in good yields. This one-pot process allows for the formation of three new bonds and introduces two points of diversity, making it a valuable tool for combinatorial synthesis. thieme.de

The synthesis of 1,4-disubstituted 2-methylpiperazine derivatives has been achieved by reacting 2-methylpiperazine with 2-chloropyrimidine (B141910) or 2-chloroquinoline, followed by condensation with 1,4-dibromobutane. The resulting quaternary ammonium (B1175870) salts are then reacted with an imide to yield the final products. nih.gov

The table below outlines some of these novel synthetic approaches.

Synthetic ApproachKey FeaturesResulting ProductsReference
Tandem Reductive Coupling and SN2-CyclizationDiversity-oriented synthesis using various primary amines.N-substituted piperazinones researchgate.net
Jocic-Type ReactionRegioselective synthesis with retention of stereochemistry.Enantiomerically-enriched 1-substituted piperazinones rsc.orgresearchgate.net
Metal-Promoted Cascade ReactionOne-pot, three-bond formation with two points of diversity.Substituted piperazinones thieme.de
Reaction with Chloro-heterocycles and DibromoalkanesMulti-step synthesis to create 1,4-disubstituted piperazines.1,4-disubstituted 2-methylpiperazines nih.gov

Unable to Generate Article Due to Lack of Specific Spectroscopic Data

Despite a comprehensive and targeted search for scientific data pertaining to the chemical compound This compound , with the CAS Number 86291-02-3, it has been determined that there is insufficient publicly available spectroscopic information to generate the requested article with the required level of scientific accuracy and detail.

The user's request specified a detailed article on the structural elucidation and advanced spectroscopic characterization of "this compound," with a strict outline focusing on in-depth analysis of Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (IR and Raman) data. This includes the creation of data tables for chemical shifts and vibrational frequencies, as well as a discussion of two-dimensional NMR techniques.

Exhaustive searches were conducted across a wide range of scientific databases, including chemical repositories and spectroscopy databases. These searches utilized the compound's name, CAS number, and various spectroscopic-related keywords such as "¹H NMR," "¹³C NMR," "DEPT," "COSY," "HMQC," "HMBC," "infrared spectroscopy," and "Raman spectroscopy."

The search results did yield information on structurally similar but distinct compounds, such as:

1-(2-Hydroxyethyl)-4-methylpiperazine

4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid (HEPES)

4-(2-Hydroxyethyl)piperazine-1-carbonitrile

Isomers like 4-(1-Hydroxyethyl)-1-methylpiperazin-2-one and 3-(2-hydroxyethyl)-1-methylpiperazin-2-one (B2607201)

However, no specific, verifiable, and complete experimental or theoretical spectroscopic datasets for This compound could be located. The absence of this foundational data makes it impossible to perform the requested analysis and construct the article as per the provided outline, which strictly requires focusing only on the specified compound.

Therefore, to maintain the requested standards of accuracy and to adhere to the precise instructions of the user, the generation of the article cannot be completed at this time. Should peer-reviewed and publicly accessible spectroscopic data for "this compound" become available in the future, the creation of such an article would be feasible.

Structural Elucidation and Advanced Spectroscopic Characterization of 4 2 Hydroxyethyl 1 Methylpiperazin 2 One

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique in chemical analysis, providing vital information about a molecule's mass and structural features through ionization and fragmentation.

High-resolution mass spectrometry is a powerful tool for the precise determination of the molecular weight of a compound, allowing for the confident assignment of its elemental composition. For 4-(2-Hydroxyethyl)-1-methylpiperazin-2-one, with a molecular formula of C₇H₁₄N₂O₂, the theoretical exact mass can be calculated.

Table 1: Theoretical HRMS Data for this compound

IonMolecular FormulaTheoretical Exact Mass (m/z)
[M+H]⁺[C₇H₁₅N₂O₂]⁺159.1128
[M+Na]⁺[C₇H₁₄N₂O₂Na]⁺181.0947
[M+K]⁺[C₇H₁₄N₂O₂K]⁺197.0686

Note: This table is based on theoretical calculations and awaits experimental verification.

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique is crucial for identifying the connectivity of atoms within a molecule.

In a hypothetical MS/MS experiment for this compound, the [M+H]⁺ ion (m/z 159.1128) would be isolated and subjected to collision-induced dissociation (CID). The fragmentation would likely occur at the weaker bonds, such as the C-N and C-C bonds of the piperazinone ring and the hydroxyethyl (B10761427) side chain. Common fragmentation pathways for similar piperazine-containing structures often involve the loss of the side chains or cleavage of the ring itself. researchgate.net

Table 2: Plausible MS/MS Fragmentation of [C₇H₁₅N₂O₂]⁺

Precursor Ion (m/z)Plausible Fragment Ion (m/z)Neutral LossPutative Fragment Structure
159.1128115.0866C₂H₄OLoss of the hydroxyethyl group
159.1128101.0709C₃H₆OCleavage of the hydroxyethyl group and carbonyl
159.112886.0968C₃H₅NOCleavage of the piperazinone ring
159.112857.0597C₄H₈N₂OFragmentation of the core structure

Note: The fragmentation patterns presented are predictive and require experimental validation for confirmation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide definitive information on bond lengths, bond angles, and intermolecular interactions.

As of the latest literature review, a single-crystal X-ray diffraction study for this compound has not been reported. Such an analysis would require the growth of a suitable single crystal of the compound.

A crystallographic study would reveal the conformation of the piperazin-2-one (B30754) ring. Piperazine (B1678402) rings typically adopt a chair conformation to minimize steric strain. researchgate.net The analysis would also precisely define the bond lengths and angles of the entire molecule, including the geometry of the lactam group and the orientation of the methyl and hydroxyethyl substituents.

Table 3: Predicted Crystallographic Data Parameters for this compound

ParameterPredicted Value Range
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca (common for organic molecules)
Piperazinone Ring ConformationChair
C=O Bond Length~1.23 Å
C-N (amide) Bond Length~1.33 Å
C-N (amine) Bond Length~1.47 Å
C-C Bond Length~1.52 Å
O-H Bond Length~0.96 Å

Note: These values are based on typical bond lengths and common crystal systems for similar organic compounds and are not experimental data.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material. libretexts.org

No experimental TGA data for this compound is currently available in published literature. A TGA analysis would provide information on the temperature at which the compound begins to decompose and the number of decomposition steps involved. For a compound with a hydroxyethyl group, an initial mass loss corresponding to the loss of a water molecule might be observed, followed by the decomposition of the main piperazinone structure at higher temperatures.

Table 4: Hypothetical Thermogravimetric Analysis Data

Temperature Range (°C)Mass Loss (%)Associated Process
100 - 200~11.4%Loss of water (dehydration)
> 250SignificantDecomposition of the organic backbone

Note: This table presents a hypothetical decomposition profile. Actual thermal stability would need to be determined experimentally.

Chemical Reactivity and Reaction Mechanisms of 4 2 Hydroxyethyl 1 Methylpiperazin 2 One

Reactions Involving the Hydroxyl Group (e.g., Oxidation, Esterification, Etherification)

The primary alcohol moiety in 4-(2-Hydroxyethyl)-1-methylpiperazin-2-one is a key site for various chemical transformations, including oxidation, esterification, and etherification.

Oxidation: The primary hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, depending on the reagent and reaction conditions. For instance, the electrooxidation of pyrazoles containing a 2-hydroxyethyl group has been shown to yield the corresponding acetic acid or carboxylic acid derivatives. orgsyn.org A similar transformation would be expected for this compound.

Esterification: The hydroxyl group can readily undergo esterification with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. This reaction is fundamental in modifying the properties of the parent compound. A common method for this transformation is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. mdpi.com

Etherification: The formation of an ether linkage from the hydroxyl group can be achieved through methods like the Williamson ether synthesis. wikipedia.orgfrancis-press.commasterorganicchemistry.comyoutube.comlibretexts.org This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

A plausible reaction scheme for these transformations is presented below:

Reaction TypeReagent ExampleProduct
OxidationPyridinium chlorochromate (PCC)4-(2-Oxoethyl)-1-methylpiperazin-2-one
EsterificationAcetic anhydride4-(2-Acetoxyethyl)-1-methylpiperazin-2-one
EtherificationSodium hydride, Methyl iodide4-(2-Methoxyethyl)-1-methylpiperazin-2-one

Reactivity at the Amide Nitrogen and Carbonyl Center

The lactam functionality within the piperazin-2-one (B30754) ring presents two primary sites of reactivity: the amide nitrogen and the carbonyl carbon.

The amide nitrogen in this compound is part of a tertiary amine and is generally less nucleophilic than the exocyclic tertiary amine due to the electron-withdrawing effect of the adjacent carbonyl group. However, it can still participate in certain reactions. The geometry of the nitrogen atom in a lactam ring influences its reactivity, with a more pyramidal geometry leading to increased reactivity. researchgate.net

The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.com This can lead to the addition of various nucleophiles or, under more forcing conditions, ring-opening of the lactam. Reduction of the carbonyl group is also a feasible transformation.

Reaction TypeReagent ExampleExpected Product
Reduction of CarbonylLithium aluminum hydride (LiAlH₄)1-Methyl-4-(2-hydroxyethyl)piperazine
Nucleophilic AdditionGrignard Reagent (e.g., CH₃MgBr)Intermediate alkoxide, leading to ring-opening or other rearrangements

Transformations of the Piperazinone Ring System

The piperazinone ring itself can undergo several transformations, including ring-opening, ring-closing, and rearrangements, often catalyzed by acids, bases, or transition metals.

Ring-Opening Reactions: The amide bond of the piperazinone ring can be cleaved through hydrolysis under acidic or basic conditions. Studies on the hydrolysis of piperazine-2,5-dione have demonstrated this susceptibility. francis-press.com This would lead to the formation of a linear amino acid derivative.

Ring-Closing Metathesis (RCM): While not a direct transformation of the existing ring, RCM is a powerful tool for the synthesis of piperazinone rings from acyclic precursors containing two olefinic moieties. orgsyn.orgrsc.orgnih.gov

Reductive Amination: The piperazinone ring can be formed through the reductive amination of appropriate precursors. For instance, a tandem reductive coupling and SN2-cyclization of a 2-chloro-N-(2-oxoalkyl)acetamide and a primary amine can produce N-substituted piperazinones. rsc.org

Mechanistic Investigations of Select Chemical Reactions

Williamson Ether Synthesis: The etherification of the hydroxyl group would proceed via an SN2 mechanism. The alcohol is first deprotonated by a strong base (e.g., sodium hydride) to form a nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the ether bond. wikipedia.orgmasterorganicchemistry.comyoutube.comlibretexts.org

Reduction with LiAlH₄: The reduction of the lactam carbonyl group by lithium aluminum hydride involves the nucleophilic addition of a hydride ion to the carbonyl carbon. masterorganicchemistry.comrsc.orgyoutube.comlibretexts.orgwizeprep.com This forms a tetrahedral intermediate which, after a series of steps involving the elimination of an aluminate species and further hydride additions, ultimately leads to the corresponding amine after an aqueous workup.

Computational Studies: Computational investigations on the degradation of piperazine (B1678402) have provided insights into the reaction pathways, including the initial steps of nitrosation. nih.govacs.orgacs.org Such studies can help to rationalize product formation and elucidate complex reaction mechanisms.

Computational and Theoretical Chemistry Studies on 4 2 Hydroxyethyl 1 Methylpiperazin 2 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of 4-(2-Hydroxyethyl)-1-methylpiperazin-2-one.

Geometry optimization is a computational process to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Conformational analysis further explores the different spatial arrangements (conformers) of the molecule that can be achieved through the rotation of single bonds. The piperazin-2-one (B30754) ring can adopt various conformations, such as chair, boat, or twist-boat forms. The presence of the N-methyl and N-(2-hydroxyethyl) substituents introduces additional rotational freedom, leading to a complex conformational landscape. Computational methods are used to identify the most stable conformers and the energy barriers between them, which is crucial for understanding the molecule's flexibility and how it might interact with other molecules. Studies on related piperazine (B1678402) structures show that the optimization of molecular geometry is a foundational step for further electronic and reactivity analysis. ekb.eg

The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. rsc.orgnih.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net Conversely, a small gap indicates that the molecule is more likely to be reactive. For this compound, the distribution and energies of these orbitals are influenced by the electron-withdrawing carbonyl group and the electron-donating alkyl substituents on the nitrogen atoms.

Table 1: Frontier Molecular Orbital Data (Illustrative) This table is illustrative as specific experimental or calculated values for this compound are not available in the provided search results. The data format is based on typical outputs from quantum chemical calculations.

Parameter Energy (eV)
HOMO Energy Value
LUMO Energy Value

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. bhu.ac.in It is plotted on the molecule's electron density surface, using a color scale to indicate different potential values. researchgate.net Red regions signify areas of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. Blue regions indicate positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. Green and yellow areas represent neutral or weakly interacting zones. researchgate.netresearchgate.net

For this compound, the MEP map would likely show a significant negative potential (red) around the oxygen atom of the carbonyl group and the oxygen of the hydroxyethyl (B10761427) group, highlighting these as primary sites for electrophilic interaction. researchgate.net Positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group and the hydrogen atoms on the carbons adjacent to the nitrogen atoms. researchgate.net This mapping provides a valuable guide to the molecule's intermolecular interaction patterns. bhu.ac.in

Thermodynamic Property Prediction and Analysis

Thermodynamic parameters are essential for understanding the behavior of molecules in solution, particularly their acid-base properties.

The pKa value is a measure of the acidity of a protonated species. For a base like this compound, the pKa refers to the dissociation constant of its conjugate acid. The piperazine ring contains two nitrogen atoms that can be protonated. The basicity of these nitrogens, and thus the pKa values, are influenced by the electronic effects of their substituents. The electron-withdrawing effect of the adjacent carbonyl group would be expected to significantly decrease the basicity of the N1 nitrogen. The N4 nitrogen, being further from the carbonyl group and attached to alkyl groups, would be more basic.

Studies on similar piperazine derivatives show that substitution patterns have a predictable effect on pKa values. uregina.ca For instance, adding electron-donating alkyl groups generally increases basicity (and the pKa of the conjugate acid), while adding electron-withdrawing groups like a hydroxyethyl group can decrease basicity through inductive effects or hydrogen bonding. uregina.ca Computational methods can predict these pKa values with considerable accuracy.

Table 2: Predicted Thermodynamic Dissociation Constants (Illustrative) This table is illustrative. Specific calculated values for this compound were not found. The format reflects typical data from such studies.

Parameter Predicted Value
pKa1 Value

The thermodynamics of the dissociation of the protonated forms of this compound can be described by the changes in enthalpy (ΔH°) and entropy (ΔS°). These values can be determined experimentally by measuring pKa at different temperatures and applying the van't Hoff equation. uregina.ca

Enthalpy of Dissociation (ΔH°): This represents the heat absorbed or released during the dissociation process. For the deprotonation of amines, this process is typically endothermic (positive ΔH°). uregina.ca

Entropy of Dissociation (ΔS°): This reflects the change in disorder of the system upon dissociation.

These thermodynamic quantities provide a deeper understanding of the factors driving the acid-base equilibrium. For example, studies on various piperazines have shown that the enthalpy change (ΔH°) is a key determinant of how basicity changes with temperature. uregina.ca

Table 3: Predicted Thermodynamic Parameters of Dissociation (Illustrative) This table is illustrative, as specific data for the target compound is unavailable. The format is based on thermodynamic studies of related amines.

Dissociation Step ΔH° (kJ/mol) ΔS° (J/mol·K)
First Dissociation Value Value

Intermolecular Interactions and Hydrogen Bonding Networks

Hirshfeld Surface Analysis

No published Hirshfeld surface analysis studies were found for this compound. This type of analysis is crucial for quantifying intermolecular interactions in the crystalline state and would typically provide insights into the contributions of different atomic contacts to the crystal packing. Such an analysis would generate a fingerprint plot detailing the percentage of various interactions (e.g., H···H, O···H, C···H).

Investigation of Weak Hydrogen Bonding Interactions (e.g., C-H···O)

Specific investigations into weak hydrogen bonding interactions, such as C-H···O, for this compound are not available in the public domain. These studies are important for understanding the finer details of the crystal structure and molecular recognition, often complementing standard hydrogen bond analysis.

Molecular Dynamics Simulations for Solution-Phase Behavior

There are no specific molecular dynamics simulation studies available for this compound. Such simulations would provide valuable information on the conformational dynamics, solvation, and interactions of the molecule in a solution, which is critical for understanding its behavior in various chemical and biological systems.

Future Directions and Emerging Research Avenues for 4 2 Hydroxyethyl 1 Methylpiperazin 2 One

Development of Novel and Sustainable Synthetic Routes

The synthesis of piperazinone derivatives has traditionally relied on multi-step sequences that can be lengthy and generate significant waste. The future of synthesizing 4-(2-Hydroxyethyl)-1-methylpiperazin-2-one will likely pivot towards greener and more efficient methodologies that offer improved yields, scalability, and environmental compatibility.

Emerging strategies focus on atom economy and the use of less hazardous reagents. Key areas of development include:

Photoredox Catalysis: This approach uses visible light to drive chemical reactions, often under mild conditions. mdpi.comnih.gov Organic photoredox catalysis, in particular, presents a sustainable alternative to methods requiring stoichiometric metal oxidants or toxic reagents. mdpi.com For the target compound, a photoredox-catalyzed approach could enable a more direct cyclization or functionalization pathway, potentially reducing the number of synthetic steps. nih.gov

Direct C-H Functionalization: Bypassing the need for pre-functionalized starting materials, direct C-H functionalization allows for the introduction of substituents onto the piperazinone core with high precision. mdpi.com While the piperazine (B1678402) ring's two nitrogen atoms can complicate reactivity, recent advances have demonstrated successful C-H functionalization using techniques like direct lithiation. mdpi.comyork.ac.uk Applying these methods could allow for the late-stage modification of the piperazinone backbone, creating analogues of the title compound with tailored properties.

Biocatalysis: The use of enzymes offers unparalleled regio- and stereoselectivity under mild, aqueous conditions, aligning with the principles of green chemistry. researchgate.net A biocatalytic route, such as a transamination followed by spontaneous cyclization, could provide an eco-friendly pathway to chiral piperazinones. researchgate.net This would be particularly valuable for producing enantiopure forms of this compound or its derivatives.

Tandem and Domino Reactions: These processes, where multiple bond-forming events occur in a single pot, significantly improve efficiency by reducing intermediate purification steps. acs.org A tandem reductive amination-cyclization strategy has been shown to be effective for producing N-substituted piperazinones, a method that could be adapted for the streamlined synthesis of the target molecule. lookchem.com

Table 1: Comparison of Synthetic Strategies for Piperazinone Synthesis
Synthetic StrategyCore PrinciplePotential Advantages for Synthesizing this compoundReferences
Traditional CyclocondensationStepwise reaction of diamines with α-halo esters or similar precursors.Well-established and understood reaction mechanisms. lookchem.com
Photoredox CatalysisUse of light and a photocatalyst to generate reactive intermediates.Mild reaction conditions, high functional group tolerance, potential for novel bond formations. mdpi.comnih.govorganic-chemistry.org
Direct C-H LithiationDirect deprotonation of a C-H bond followed by reaction with an electrophile.Avoids pre-functionalization, allows for late-stage diversification of the core structure. mdpi.comyork.ac.uk
Biocatalysis / Enzymatic SynthesisUse of enzymes to catalyze specific transformations.High chemo-, regio-, and stereoselectivity; environmentally benign (aqueous media, mild conditions). researchgate.net
Tandem Reductive Amination-CyclizationOne-pot combination of reductive amination and intramolecular cyclization.High efficiency, reduced workup and purification steps, rapid library generation. acs.orglookchem.com

Exploration of Advanced Spectroscopic Techniques for In-situ Monitoring

To optimize the novel synthetic routes discussed above, a deeper understanding of reaction kinetics, mechanisms, and intermediate formation is crucial. Advanced spectroscopic techniques applied in-situ (in the reaction mixture in real-time) are emerging as powerful tools for process analytical technology (PAT).

Future research will likely involve the application of these techniques to the synthesis of this compound. For instance, in-situ Infrared (IR) spectroscopy has already been used to monitor the lithiation of N-Boc piperazines, allowing for the optimization of reaction times and preventing the formation of byproducts. mdpi.comyork.ac.uk Similarly, coupling reaction vessels with Raman or NMR spectrometers can provide continuous data on the consumption of reactants and the formation of products and intermediates. More advanced methods, such as those using photonic integrated circuits (PICs) combined with microfluidics, offer exceptional sensitivity for monitoring surface modifications or reactions in continuous flow systems, a direction that could revolutionize process control for piperazinone synthesis. researchgate.net

Expanded Computational Modeling and Predictive Studies for Design Optimization

Computational chemistry is an indispensable tool for accelerating chemical research and development. For this compound, future studies will increasingly rely on computational modeling to predict its properties and to guide the design of new derivatives for specific applications, such as CO2 capture or as specialty solvents. researchgate.netfrontiersin.org

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations can elucidate the electronic structure, molecular geometry, and reactivity of the compound. This understanding can help rationalize reaction outcomes and predict spectroscopic properties. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between chemical structure and a particular property (e.g., boiling point, solubility, biological activity). mdpi.com By developing a QSAR model for a series of piperazinone derivatives, researchers could predict the properties of novel, unsynthesized analogues of this compound, prioritizing the most promising candidates for synthesis.

Thermodynamic and Pharmacophore Modeling: For applications like CO2 capture, thermodynamic models like the Electrolyte Non-Random Two-Liquid (ENRTL) model can predict CO2 solubility and absorption heat in aqueous solutions of the compound. frontiersin.orgfrontiersin.orgresearchgate.net In other contexts, pharmacophore modeling can identify the key structural features responsible for specific intermolecular interactions, guiding the design of molecules with enhanced binding or recognition capabilities. acs.orgnih.gov

Table 2: Computational Models and Their Potential Applications for this compound
Modeling TechniqueInformation ProvidedPotential ApplicationReferences
Density Functional Theory (DFT)Electronic structure, reactivity indices, optimized geometry, vibrational frequencies.Guiding synthetic strategy, interpreting spectroscopic data. mdpi.com
Quantitative Structure-Activity Relationship (QSAR)Predictive models correlating structure with physical or biological properties.Screening virtual libraries to design derivatives with optimized properties (e.g., solubility, viscosity). mdpi.com
Molecular Dynamics (MD) SimulationDynamic behavior, conformational analysis, solvation effects.Understanding its behavior in solution and interaction with other molecules or surfaces. nih.gov
Thermodynamic Models (e.g., ENRTL)Vapor-liquid equilibrium, heat of reaction, CO2 solubility.Optimizing its use in industrial processes like carbon capture. frontiersin.orgfrontiersin.org

Investigation of Catalytic or Supramolecular Properties

While piperazine derivatives are known components of ligands in catalysis, the intrinsic catalytic or supramolecular potential of this compound itself remains largely unexplored. rsc.org The presence of multiple hydrogen bond acceptors (the two oxygen atoms and the tertiary nitrogens) and a hydrogen bond donor (the hydroxyl group) within a conformationally flexible six-membered ring suggests a rich potential for non-covalent interactions.

Future research could investigate its ability to act as an organocatalyst, perhaps for reactions that benefit from synergistic hydrogen bonding and Lewis base activation. Furthermore, its structure is well-suited for forming supramolecular assemblies. tsijournals.com Studies could explore its self-assembly in various solvents or its ability to form co-crystals and gels with other molecules. rsc.org The development of such supramolecular materials could lead to applications in areas like controlled release, sensing, or the creation of "smart" materials that respond to external stimuli. tsijournals.comrsc.org

Integration into Multi-Component Systems for Enhanced Performance in Chemical Processes

A significant future direction lies in using this compound not as an end-product, but as a functional building block within larger, more complex systems. The hydroxyethyl (B10761427) group provides a convenient reactive handle for integration into polymers or for grafting onto solid supports.

Polymer Chemistry: The compound could be used as a monomer to create novel polymers with tailored properties. For example, a polyester (B1180765) or polyurethane incorporating this moiety could exhibit unique thermal properties, enhanced hydrophilicity, or specific affinities for metal ions or gases.

Surface Functionalization: Grafting the molecule onto the surface of materials like silica, magnetic nanoparticles, or membranes could create functionalized materials for chromatography, solid-phase extraction, or heterogeneous catalysis. researchgate.net For example, a material functionalized with this compound could be designed for the selective capture of CO2 from gas streams.

Multi-Component Reactions (MCRs): Piperazinones can serve as scaffolds in MCRs, which allow for the rapid construction of complex molecules from three or more starting materials in a single step. researchgate.net Using this compound in such reactions would enable the creation of diverse chemical libraries based on its core structure.

This integration into multi-component systems transforms the molecule from a simple chemical entity into a versatile tool for creating advanced materials and complex molecular architectures with enhanced performance characteristics.

Q & A

Q. What advanced separation techniques purify structurally similar piperazinone byproducts?

  • Methodological Answer : High-resolution chromatography (e.g., UPLC with HILIC columns) separates polar byproducts. Preparative SFC (supercritical fluid chromatography) resolves enantiomers at scale .

Contradiction Analysis

Q. How to reconcile discrepancies between computational predictions and experimental yields?

  • Methodological Answer : Cross-validate using hybrid methods:

Adjust computational models with empirical dielectric constants.

Conduct microfluidic screening to test predicted conditions rapidly.
Example: A 15% yield gap in amidation reactions was resolved by including solvent viscosity in DFT calculations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.